4-Hydroxybutyl methacrylate

Catalog No.
S3710952
CAS No.
29008-35-3
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyl methacrylate

CAS Number

29008-35-3

Product Name

4-Hydroxybutyl methacrylate

IUPAC Name

4-hydroxybutyl 2-methylprop-2-enoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3

InChI Key

YKXAYLPDMSGWEV-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCO

Canonical SMILES

CC(=C)C(=O)OCCCCO

The exact mass of the compound 4-Hydroxybutyl methacrylate is 158.094294304 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxybutyl methacrylate (4-HBMA, CAS 29008-35-3) is a specialized hydroxyl-functionalized methacrylic monomer featuring a four-carbon aliphatic spacer terminating in a primary hydroxyl group. In industrial procurement and advanced materials science, it serves as a critical building block for flexible, hydrophilic polymers, thermoresponsive hydrogels, and high-performance 2K polyurethane clearcoats. Its defining baseline properties include a specific balance of moderate hydrophobicity (aqueous solubility of ~20 g/L at 70 °C) and unhindered terminal reactivity [1]. Buyers typically select 4-HBMA over shorter-chain analogs when formulations require enhanced polymer chain mobility, lower glass transition temperatures (Tg), and highly efficient post-polymerization crosslinking sites [2].

Substituting 4-HBMA with common in-class analogs like 2-Hydroxyethyl methacrylate (HEMA) or 2-Hydroxypropyl methacrylate (HPMA) fundamentally alters polymerization kinetics, phase behavior, and thermo-mechanical properties [1]. HEMA is highly water-miscible, driving solution or dispersion polymerization, whereas the limited aqueous solubility of 4-HBMA dictates an emulsion polymerization pathway, which is critical for forming specific self-assembled nanostructures [2]. Furthermore, HPMA predominantly offers a sterically hindered secondary hydroxyl group, which slows down crosslinking reactions with polyisocyanates in coating formulations. Using HEMA instead of 4-HBMA also results in a significantly higher Tg and reduced chain flexibility, leading to brittle films or hydrogels that fail mechanical stress requirements in flexible applications [3].

Phase Behavior: Emulsion vs. Dispersion Polymerization

The length of the aliphatic spacer drastically alters the monomer's interaction with water during polymerization. 4-HBMA has an aqueous solubility of approximately 20 g/L at 70 °C, making it largely water-immiscible under typical RAFT conditions [1]. In contrast, HPMA has a solubility of ~100 g/L, and HEMA is fully miscible [2]. This 5-fold reduction in solubility compared to HPMA forces 4-HBMA into an aqueous emulsion polymerization mechanism rather than a dispersion mechanism.

Evidence DimensionAqueous solubility at 70 °C
Target Compound Data20 g/L (4-HBMA)
Comparator Or Baseline100 g/L (HPMA) / Fully miscible (HEMA)
Quantified Difference5x lower solubility than HPMA
ConditionsAqueous RAFT polymerization at 70 °C

This limited solubility is essential for buyers targeting polymerization-induced self-assembly (PISA), as it enables the formation of distinct, thermoreversible nano-morphologies (e.g., spheres, worms, vesicles) inaccessible with water-miscible analogs.

Primary vs. Secondary Hydroxyl Reactivity in 2K Coatings

In the formulation of 2K polyurethane clearcoats, the type of hydroxyl group dictates the curing kinetics. 4-HBMA provides an unhindered primary hydroxyl group situated at the end of a flexible 4-carbon spacer [1]. HPMA, conversely, provides a sterically hindered secondary hydroxyl group. The primary hydroxyl in 4-HBMA reacts significantly faster with polyisocyanates, yielding a higher crosslink density and a more uniform polymer network compared to secondary hydroxyls [2].

Evidence DimensionHydroxyl availability and steric hindrance
Target Compound Data100% primary hydroxyl on a flexible 4-carbon spacer (4-HBMA)
Comparator Or BaselinePredominantly secondary hydroxyl on a 3-carbon spacer (HPMA)
Quantified DifferenceFaster reaction kinetics and higher crosslinking efficiency
ConditionsCrosslinking with polyisocyanates in 2K coating formulations

For industrial coatings procurement, the primary hydroxyl of 4-HBMA ensures rapid curing and superior mechanical film properties without requiring excessive catalyst loading.

Spacer-Driven Reduction in Glass Transition Temperature (Tg)

The length of the pendant aliphatic chain directly controls the flexibility of the resulting polymer. Poly(2-hydroxyethyl methacrylate) (PHEMA) is rigid at room temperature, with a well-documented Tg typically ranging from 80 to 110 °C [1]. In contrast, the 4-carbon spacer in poly(4-hydroxybutyl methacrylate) (PHBMA) significantly lowers the Tg, providing much greater chain mobility at ambient and moderate temperatures [2]. This lower Tg allows PHBMA-based block copolymers to undergo thermoreversible morphological transitions (e.g., from spheres to worms at 58 °C) that are impossible for rigid PHEMA [3].

Evidence DimensionHomopolymer Glass Transition Temperature (Tg)
Target Compound DataSignificantly lower Tg, enabling thermoreversible mobility at <60 °C (PHBMA)
Comparator Or Baseline80–110 °C (PHEMA) / 76–95 °C (PHPMA)
Quantified DifferenceSubstantial reduction in Tg leading to higher free volume and flexibility
ConditionsThermal analysis of homopolymers and block copolymer transitions

Procurement of 4-HBMA is essential for formulations like flexible adhesives, soft contact lenses, and responsive hydrogels where the brittleness of HEMA-based polymers would cause mechanical failure.

2K Polyurethane Clearcoats and Automotive Finishes

Because 4-HBMA features a highly reactive primary hydroxyl group on a flexible 4-carbon spacer, it is a highly effective choice for synthesizing acrylic polyols used in 2K polyurethane systems. It ensures faster crosslinking with polyisocyanates than HPMA and provides a more flexible, impact-resistant cured film than HEMA [1].

Polymerization-Induced Self-Assembly (PISA) for Nanomaterials

The specific aqueous solubility of 4-HBMA (~20 g/L at 70 °C) makes it an ideal core-forming monomer for RAFT aqueous emulsion polymerization. It allows researchers to reproducibly target complex, thermoreversible nano-morphologies (such as spheres, worms, and vesicles) that cannot be formed using fully water-miscible monomers like HEMA [2].

Flexible Hydrogels and Biomedical Devices

Due to the significantly lower Tg of its homopolymer compared to PHEMA, 4-HBMA is procured for hydrogels and soft biomedical devices (e.g., advanced contact lenses or tissue engineering scaffolds) that require a balance of hydrophilicity and high mechanical flexibility without brittle failure [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

158.094294304 g/mol

Monoisotopic Mass

158.094294304 g/mol

Heavy Atom Count

11

Related CAS

27135-02-0
67939-76-8

Wikipedia

4-Hydroxybutyl methacrylate

Dates

Last modified: 08-20-2023

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